2-[(3-Bromopropoxy)methyl]oxane CAS number and physical properties
2-[(3-Bromopropoxy)methyl]oxane CAS number and physical properties
2-[(3-Bromopropoxy)methyl]oxane (CAS 1152515-11-1): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
In the landscape of modular organic synthesis and medicinal chemistry, bifunctional building blocks are critical for assembling complex pharmacophores. 2-[(3-Bromopropoxy)methyl]oxane is a highly versatile alkylating agent that serves as an effective linker. Featuring both a terminal primary bromide (an excellent electrophile) and a stable oxane-methyl ether linkage, this compound enables the precise introduction of protected hydroxyl-alkyl chains into target molecules.
This technical guide provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic workflow, and its distinct applications in drug development—specifically contrasting it with structurally similar but chemically divergent acetal derivatives.
Chemical Identity & Physicochemical Properties
To ensure precise experimental design, it is critical to establish the exact chemical identity of the target compound. 2-[(3-Bromopropoxy)methyl]oxane is frequently referenced by its IUPAC variations. Table 1 summarizes its core quantitative and structural data based on established chemical inventories .
Table 1: Physicochemical Properties of 2-[(3-Bromopropoxy)methyl]oxane
| Property | Value |
| Chemical Name | 2-[(3-Bromopropoxy)methyl]oxane |
| Common Synonyms | 2-((3-bromopropoxy)methyl)tetrahydro-2H-pyran |
| CAS Number | 1152515-11-1 |
| Molecular Formula | C₉H₁₇BrO₂ |
| Molecular Weight | 237.14 g/mol |
| SMILES String | BrCCCOCC1OCCCC1 |
| InChI Code | 1S/C9H17BrO2/c10-5-3-6-11-8-9-4-1-2-7-12-9/h9H,1-8H2 |
| Physical State | Clear to pale yellow liquid |
| Solubility | Highly soluble in aprotic organic solvents (THF, DCM, EtOAc) |
Structural Differentiation & Drug Development Applications
A common point of failure in synthetic planning is the conflation of 2-[(3-Bromopropoxy)methyl]oxane (CAS 1152515-11-1) with 2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS 33821-94-2) [1].
While both are used as alkylating agents, their chemical stabilities are fundamentally different. CAS 33821-94-2 is a THP-acetal (featuring an O-C-O linkage), making it highly labile and easily cleaved in mild aqueous acid to reveal a latent alcohol. In contrast, CAS 1152515-11-1 is a true ether (C-O-C linkage). This robust ether bond withstands a much broader pH range, making it the superior choice when the linker must remain intact during subsequent harsh synthetic transformations.
Bromopropoxy-oxane derivatives of this class have been heavily utilized in the synthesis of radioiodinated phospholipid ether analogues. These compounds exhibit remarkable tumor avidity and are actively deployed as targeted tumor-imaging agents in xenograft models ()[2].
Fig 2: Structural and stability differentiation between oxane ether and acetal derivatives.
Mechanistic Synthesis & Workflow
The synthesis of 2-[(3-Bromopropoxy)methyl]oxane relies on a classic Williamson Ether Synthesis . The reaction pairs (tetrahydro-2H-pyran-2-yl)methanol with 1,3-dibromopropane under strongly basic conditions.
Fig 1: Williamson ether synthesis pathway for 2-[(3-Bromopropoxy)methyl]oxane.
Experimental Protocol: Synthesis and Purification
This protocol is engineered as a self-validating system , ensuring that the researcher can visually and analytically confirm the success of each mechanistic step without relying blindly on reaction times.
Phase 1: Preparation of the Alkoxide
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Reagent Addition: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
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Deprotonation: Add (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) dropwise over 15 minutes.
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Causality: NaH is utilized because it irreversibly deprotonates the primary alcohol. THF acts as a polar aprotic solvent, effectively solvating the sodium cation and leaving a highly reactive, "naked" alkoxide anion.
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Self-Validation Checkpoint: The visible cessation of hydrogen gas (H₂) bubbling serves as a macroscopic indicator that quantitative generation of the alkoxide intermediate is complete.
Phase 2: Electrophilic Alkylation
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Electrophile Preparation: In a separate addition funnel, prepare a solution of 1,3-dibromopropane (4.0 eq) in anhydrous THF.
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Alkylation: Add the 1,3-dibromopropane solution dropwise to the 0 °C alkoxide mixture.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C), stirring for 12–16 hours.
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Causality: 1,3-dibromopropane is introduced in a massive molar excess (4.0 eq) to statistically suppress the formation of the symmetrical diether byproduct. Maintaining 0 °C during the initial addition minimizes unwanted E2 elimination of the dibromoalkane.
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Self-Validation Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC). Because the compounds lack a UV chromophore, use a Potassium Permanganate (KMnO₄) stain. The complete disappearance of the lower-R_f starting alcohol spot validates the termination of the reaction.
Phase 3: Quench, Extraction, and Purification
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Quench: Carefully quench the reaction by the dropwise addition of cold distilled water at 0 °C to neutralize any unreacted NaH.
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Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Washing: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient eluent of Hexane to 10% EtOAc in Hexane.
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Causality: The brine wash removes residual water and highly polar impurities. Flash chromatography effectively separates the target ether from the non-polar excess 1,3-dibromopropane (which elutes rapidly) and any trace diether byproducts.
References
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[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 2777988, 2-(3-Bromopropoxy)tetrahydro-2H-pyran". PubChem. URL: [Link]
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[2] Pinchuk, A. N., et al. "Synthesis and structure-activity relationship effects on the tumor avidity of radioiodinated phospholipid ether analogues." Journal of Medicinal Chemistry 49.7 (2006): 2155-2165. URL:[Link]
